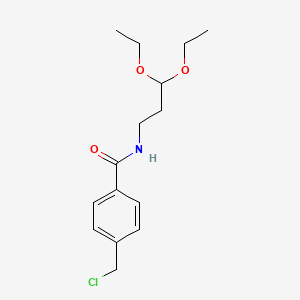
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Overview
Description
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is 1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11) . This indicates that the molecule consists of a cyclobutane ring with a carboxylic acid group at one position and a cyclopropylmethyl group at another position .Physical And Chemical Properties Analysis
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis
This compound can be used as a building block in chemical synthesis . Its unique structure allows it to be used in the creation of a variety of complex molecules. The presence of a carboxylic acid group makes it a versatile intermediate in organic synthesis .
Biomedical Applications
The compound has potential use in several fields including biomedical applications . It can be used in the preparation of products that are suitable candidates to be used as surfactants, gelators for hydroxylic solvents or metal cation ligands .
Surfactants
Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. This compound, due to its amphiphilic nature, can be used in the creation of surfactants . These surfactants can have a wide range of applications, including in targeted drug delivery systems .
Gelators
Gelators are substances that can form a gel by immobilizing a liquid phase within a three-dimensional network. This compound can be used in the creation of gelators for hydroxylic solvents . These gelators can be used in various biomedical applications .
Metal Cation Ligands
This compound can also be used in the creation of ligands that can chelate metal cations . These ligands can be crucial for imaging technologies and radiopharmacy .
Organocatalysts
Cyclobutane derivatives, such as this compound, have been used in the preparation of organocatalysts . Organocatalysts are catalysts that are composed of non-metallic elements. They can be used in a variety of chemical reactions, including those in the pharmaceutical industry .
Safety and Hazards
The safety information for 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-(cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVAAJKAMKPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1492325.png)


![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)





![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)